An In-Depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (CAS 341-58-2)
An In-Depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (CAS 341-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2'-Bis(trifluoromethyl)benzidine, also known as TFMB, CAS number 341-58-2. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who are interested in utilizing this versatile fluorinated compound.
Core Properties
2,2'-Bis(trifluoromethyl)benzidine is a solid organic compound characterized by a biphenyl (B1667301) backbone substituted with two amine groups and two trifluoromethyl groups. These trifluoromethyl groups impart unique properties to the molecule, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.
Physicochemical Data
The key physicochemical properties of 2,2'-Bis(trifluoromethyl)benzidine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 341-58-2 | |
| Molecular Formula | C₁₄H₁₀F₆N₂ | |
| Molecular Weight | 320.24 g/mol | |
| Appearance | White to off-white or light yellow powder/crystal | [1][2] |
| Melting Point | 180 - 186 °C | [3][1] |
| Boiling Point | 376.9 ± 42.0 °C (Predicted) | [4] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [5][4] |
| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and other organic solvents.[2][6] | |
| pKa | 3.23 ± 0.10 (Predicted) | [5][7] |
| LogP | 4.287 | [8] |
Safety and Handling
2,2'-Bis(trifluoromethyl)benzidine is considered a hazardous substance and requires careful handling. The pertinent safety information is outlined below.
| Hazard Category | GHS Classification and Statements | Source(s) |
| Acute Toxicity | Danger! H301: Toxic if swallowed.[8][9] | |
| Eye Irritation | Warning! H319: Causes serious eye irritation.[8][9] | |
| Precautionary Statements | P264: Wash face, hands and any exposed skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P405: Store locked up.[9] P501: Dispose of contents/container to an approved waste disposal plant.[10] | |
| Storage | Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2,2'-Bis(trifluoromethyl)benzidine. These protocols are compiled from various literature sources and represent common experimental procedures.
Synthesis of 2,2'-Bis(trifluoromethyl)benzidine
A widely cited industrial synthesis of 2,2'-Bis(trifluoromethyl)benzidine involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.
Experimental Details (Composite Protocol):
-
Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl (Homocoupling)
-
A Grignard reagent is prepared from 1-chloro-2-(trifluoromethyl)benzene and magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
The Grignard reagent then undergoes homocoupling in the presence of a catalyst, such as iron(III) chloride, to yield 2,2'-Bis(trifluoromethyl)biphenyl.
-
-
Step 2: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (Nitration)
-
The 2,2'-Bis(trifluoromethyl)biphenyl from the previous step is subjected to nitration.
-
This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 4 and 4' positions.
-
-
Step 3: Synthesis of 2,2'-Bis(trifluoromethyl)benzidine (Reduction)
-
The dinitro compound is dissolved in a suitable solvent, such as toluene.[3]
-
This solution is then hydrogenated in an autoclave under hydrogen pressure (e.g., 1 MPa).[3]
-
A palladium on carbon catalyst (e.g., 5% Pd/C) is used to facilitate the reduction of the nitro groups to amine groups.[3]
-
The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for several hours.[3]
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated from the solution.
-
Purification by Recrystallization
Recrystallization is a standard method to purify the crude 2,2'-Bis(trifluoromethyl)benzidine. The choice of solvent is crucial for effective purification.
General Protocol:
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or mixtures like ethanol/water.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Characterization
The purity and identity of 2,2'-Bis(trifluoromethyl)benzidine are typically confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
While a specific, universally adopted HPLC method is not detailed in the literature, a general approach for purity analysis of aromatic amines would involve:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for both identification and purity assessment.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating aromatic amines.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry: The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which serves as a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns provide information about the substitution pattern on the aromatic rings.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the trifluoromethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds and will show a characteristic signal for the trifluoromethyl groups.
Applications and Signaling Pathways
2,2'-Bis(trifluoromethyl)benzidine is a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of this diamine into polymer chains imparts desirable properties such as high thermal stability, excellent mechanical strength, low dielectric constant, and optical transparency.[11]
These advanced polymers find applications in various high-tech fields:
-
Microelectronics: As dielectric substrate materials for flexible printed circuit boards and for insulation in electronic components.[7]
-
Optoelectronics: In the fabrication of colorless and transparent polyimide films for flexible displays and other optical devices.
-
Aerospace: In components that require resistance to extreme temperatures and harsh chemical environments.
-
Advanced Materials: As a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.
The logical relationship for its primary application can be visualized as follows:
This technical guide provides a foundational understanding of 2,2'-Bis(trifluoromethyl)benzidine. For further in-depth research and specific applications, consulting the primary literature is recommended.
References
- 1. ossila.com [ossila.com]
- 2. mt.com [mt.com]
- 3. 2,2'-Bis(trifluoromethyl)benzidine | 341-58-2 [chemicalbook.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Bis(trifluoromethyl)aryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of low levels of clonidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. 2,2'-Bis(trifluoromethyl)benzidine | 341-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. scispace.com [scispace.com]

